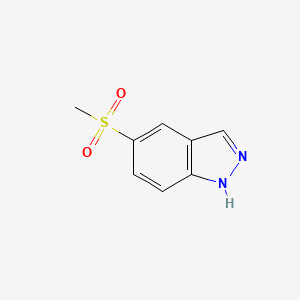

5-(Methylsulfonyl)-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfonyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13(11,12)7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCCXHFNVCNWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Methylsulfonyl)-1H-indazole chemical properties and structure

An In-Depth Technical Guide to 5-(Methylsulfonyl)-1H-indazole: Chemical Properties, Structure, and Synthetic Methodologies

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of this compound. This document delves into its core chemical and physical properties, structural features, and established synthetic protocols, underscoring its significance as a versatile building block in medicinal chemistry.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. Its structural resemblance to purine bases allows it to function as a bioisostere for endogenous molecules, interacting with a wide array of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a methylsulfonyl group at the 5-position of the indazole core can significantly modulate the molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics. Consequently, this compound serves as a crucial intermediate in the synthesis of numerous biologically active compounds, particularly kinase inhibitors for cancer therapy.

Structural Elucidation and Physicochemical Profile

The structural integrity and physicochemical characteristics of a molecule are fundamental to its behavior in biological systems. This section details the key properties of this compound.

Chemical Structure

The molecular structure of this compound is characterized by the fusion of a pyrazole and a benzene ring, with a methylsulfonyl (-SO₂CH₃) group attached to the carbon at position 5 of the indazole core.

graph "5_Methylsulfonyl_1H_indazole_Structure" {

layout=neato;

node [shape=plaintext];

A [label=""];

B [label=""];

C [label=""];

D [label=""];

E [label=""];

F [label=""];

G [label=""];

H [label="N"];

I [label="NH"];

J [label="S"];

K [label="O"];

L [label="O"];

M [label="CH3"];

// Benzene ring

A -- B [len=1.5];

B -- C [len=1.5];

C -- D [len=1.5];

D -- E [len=1.5];

E -- F [len=1.5];

F -- A [len=1.5];

// Pyrazole ring

F -- G [len=1.5];

G -- H [len=1.5];

H -- I [len=1.5];

I -- A [len=1.5];

// Sulfonyl group

D -- J [len=1.5];

J -- K [len=1.5, pos="1,1!"];

J -- L [len=1.5, pos="-1,1!"];

J -- M [len=1.5, pos="0,-1.5!"];

// Double bonds

edge [style=bold];

A -- B;

C -- D;

E -- F;

G -- H;

// Labels

node [shape=plaintext, fontsize=12, fontcolor="#202124"];

C [label="C"];

E [label="C"];

G [label="CH"];

B [label="C"];

A [label="C"];

F [label="C"];

D [label="C"];

}

Caption: General workflow for the synthesis of 1H-indazoles.

Detailed Experimental Protocol

This protocol is adapted from a general method for the synthesis of 1H-indazoles and should be optimized for the specific synthesis of this compound.

Materials:

-

Substituted o-aminobenzoxime

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (NEt₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a solution of the o-aminobenzoxime (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (NEt₃, 1.2 eq).

-

Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction. The reaction is performed at 0 °C to control the exothermic reaction.

-

Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (MsCl, 1.1 eq) to the reaction mixture.

-

Rationale: MsCl is the activating agent for the oxime group, facilitating the subsequent cyclization. Slow addition is crucial to maintain temperature control.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Rationale: TLC allows for the tracking of the consumption of the starting material and the formation of the product.

-

Quenching and Extraction: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Rationale: The bicarbonate solution neutralizes any remaining acid. Extraction with DCM ensures the complete recovery of the product from the aqueous phase.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Rationale: The brine wash removes any residual water, and sodium sulfate is a drying agent that removes trace amounts of water from the organic solution.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).

-

Rationale: Column chromatography separates the desired product from any unreacted starting materials and byproducts.

Spectroscopic Characterization

An In-Depth Technical Guide to the Synthesis of 5-(Methylsulfonyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Methylsulfonyl)-1H-indazole is a crucial heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. Its synthesis is a key step in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on a robust and widely applicable two-step strategy involving the formation of a key thioether intermediate followed by oxidation. This document will delve into the mechanistic rationale behind the chosen synthetic routes, provide detailed experimental protocols, and offer insights into process optimization and characterization of the final product.

Introduction: The Significance of the Indazole Core

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to its incorporation into drugs with diverse therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective agents. The methylsulfonyl group at the 5-position often enhances the pharmacological profile of the indazole core by improving solubility, metabolic stability, and target binding affinity. Consequently, efficient and scalable synthetic routes to this compound are of paramount importance to the pharmaceutical industry.

Primary Synthetic Strategy: A Two-Step Approach

A prevalent and logical synthetic strategy for the preparation of this compound involves a two-step sequence:

-

Synthesis of the Key Intermediate: 5-(Methylthio)-1H-indazole. This step focuses on the construction of the indazole ring system with a methylthio-substituent at the desired position.

-

Oxidation of the Thioether. The methylthio group of the intermediate is then oxidized to the corresponding methylsulfonyl group to yield the final product.

This approach is favored due to the relative ease of introducing the methylthio group into commercially available starting materials and the well-established methods for the oxidation of sulfides to sulfones.

Pathway I: Synthesis of 5-(Methylthio)-1H-indazole

The synthesis of the 5-(methylthio)-1H-indazole intermediate can be achieved through various classical indazole ring-forming reactions. A highly effective method utilizes the diazotization of a suitably substituted aniline followed by an intramolecular cyclization.

Starting Material Selection: The Importance of the Precursor

The logical starting material for this pathway is 4-(Methylthio)-2-methylaniline . The methyl group at the 2-position and the amino group are essential for the formation of the pyrazole ring of the indazole, while the methylthio group at the 4-position will ultimately become the desired substituent at the 5-position of the indazole core.

Reaction Scheme: Diazotization and Cyclization

The overall transformation is depicted in the following scheme:

A Spectroscopic Guide to 5-(Methylsulfonyl)-1H-indazole: Elucidating its Molecular Fingerprint for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-(Methylsulfonyl)-1H-indazole in Medicinal Chemistry

This compound is a heterocyclic aromatic compound that has garnered significant interest within the field of medicinal chemistry. The indazole scaffold is a well-established pharmacophore, present in a variety of clinically approved drugs and late-stage clinical candidates. The addition of a methylsulfonyl group at the 5-position can significantly modulate the physicochemical properties of the indazole core, influencing its solubility, metabolic stability, and target-binding affinity. This makes this compound a valuable building block in the design and synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.

A thorough and unambiguous characterization of this molecule is paramount for its effective utilization in drug discovery pipelines. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By presenting a detailed analysis of its spectral features, this guide aims to serve as an essential resource for researchers, enabling confident identification, quality control, and further derivatization of this important chemical entity.

Molecular Structure and Key Features

The structural integrity of this compound is the foundation of its chemical reactivity and biological activity. Understanding its architecture is crucial for interpreting its spectroscopic data.

Figure 1. Chemical structure of this compound.

The molecule consists of a bicyclic indazole ring system, which is a fusion of a benzene ring and a pyrazole ring. A methylsulfonyl (-SO₂CH₃) group is attached to the C5 position of the indazole core. The presence of the electron-withdrawing sulfonyl group and the acidic N-H proton of the pyrazole ring are key determinants of the molecule's spectroscopic properties.

Spectroscopic Data Profile

A comprehensive analysis using various spectroscopic techniques is essential for the unequivocal identification and characterization of this compound. The following sections detail the expected and reported data from NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol for NMR Analysis:

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Record the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (indazole) | ~13.5 (broad s) | Broad Singlet | - |

| H-3 | ~8.3 (s) | Singlet | - |

| H-4 | ~8.2 (d) | Doublet | ~1.5 |

| H-7 | ~7.9 (d) | Doublet | ~8.8 |

| H-6 | ~7.8 (dd) | Doublet of Doublets | ~8.8, ~1.8 |

| -SO₂CH ₃ | ~3.3 (s) | Singlet | - |

Note: Predicted chemical shifts are based on the analysis of structurally related indazole derivatives and may vary slightly depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum:

-

The downfield broad singlet around 13.5 ppm is characteristic of the acidic N-H proton of the indazole ring.

-

The aromatic region will display signals for the four protons on the indazole ring system. The electron-withdrawing effect of the sulfonyl group will cause the protons in its vicinity (H-4 and H-6) to be shifted downfield.

-

The singlet at approximately 3.3 ppm corresponds to the three equivalent protons of the methyl group attached to the sulfonyl moiety.

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-7a | ~141 |

| C-5 | ~138 |

| C-3a | ~135 |

| C-3 | ~133 |

| C-7 | ~128 |

| C-6 | ~122 |

| C-4 | ~118 |

| -SO₂C H₃ | ~44 |

Note: Predicted chemical shifts are based on the analysis of structurally related indazole derivatives and may vary slightly depending on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

-

The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

The carbons of the aromatic indazole ring will appear in the downfield region (typically 110-145 ppm).

-

The carbon of the methyl group attached to the sulfonyl group will be observed in the upfield region, around 44 ppm.

Figure 2. A generalized workflow for the spectroscopic analysis of a chemical compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Analysis:

-

Sample Preparation: The IR spectrum can be obtained using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet containing a small amount of the compound.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3100 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Weak |

| C=C Stretch (Aromatic) | 1620-1450 | Medium to Strong |

| S=O Stretch (Asymmetric) | 1350-1300 | Strong |

| S=O Stretch (Symmetric) | 1160-1120 | Strong |

Interpretation of the IR Spectrum:

-

A broad absorption band in the region of 3300-3100 cm⁻¹ is indicative of the N-H stretching vibration of the indazole ring.

-

The strong absorption bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively. These are key diagnostic peaks for this molecule.

-

Absorptions in the 1620-1450 cm⁻¹ range correspond to the C=C stretching vibrations within the aromatic indazole ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent.

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is commonly used to generate the molecular ion with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.

-

Detection: The detector records the abundance of each ion.

Expected Mass Spectrum Data:

-

Molecular Weight: The molecular weight of this compound (C₈H₈N₂O₂S) is 196.23 g/mol .[1]

-

Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺) would be observed at an m/z value corresponding to the exact mass of the protonated molecule. For C₈H₉N₂O₂S⁺, the calculated exact mass is 197.0434.

-

Fragmentation Pattern: While detailed fragmentation is dependent on the ionization method and energy, common fragmentation pathways for related indazole sulfonamides may involve the loss of the methyl group from the sulfonyl moiety or cleavage of the sulfonyl group itself.

Conclusion: A Foundation for Future Discovery

The comprehensive spectroscopic characterization of this compound is a critical step in ensuring its quality and proper application in research and drug development. The NMR, IR, and Mass Spectrometry data presented in this guide provide a detailed molecular fingerprint, enabling researchers to confidently identify and utilize this valuable chemical building block. As the quest for novel therapeutics continues, a solid understanding of the fundamental properties of such key intermediates will undoubtedly pave the way for future discoveries in medicinal chemistry.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Methylsulfonyl Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] This guide provides an in-depth technical exploration of a particularly impactful class of these compounds: the methylsulfonyl indazole derivatives. We will trace their historical development from foundational synthetic principles to their rise as potent kinase inhibitors, culminating in the approval of landmark anticancer drugs. This document will elucidate the causal relationships behind experimental designs, detail key synthetic protocols, and visualize the complex biological pathways they modulate, offering a comprehensive resource for researchers in the field of drug discovery.

The Indazole Core: A Foundation of Versatility

First synthesized in the 1880s by Nobel laureate Emil Fischer, the indazole ring system has long been a subject of interest in organic chemistry.[2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone for the design of biologically active molecules. The indazole scaffold can be considered a bioisostere of indole, possessing a hydrogen bond donor (NH group) and an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing affinity for biological targets.[2] This versatility has led to the development of indazole-containing drugs with a wide array of therapeutic applications, including anti-inflammatory agents like benzydamine and antiemetics such as granisetron.[3]

The Dawn of a New Era: The Methylsulfonyl Group and Kinase Inhibition

The strategic incorporation of a methylsulfonyl (-SO₂CH₃) group onto the indazole scaffold marked a pivotal moment in the evolution of these derivatives, particularly in the realm of oncology. The methylsulfonyl moiety is a versatile functional group that can significantly influence a molecule's physicochemical properties, including solubility, metabolic stability, and target-binding affinity. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor make it an ideal pharmacophore for interaction with the ATP-binding pocket of protein kinases.

The rise of methylsulfonyl indazole derivatives is intrinsically linked to the broader history of protein kinase inhibitors. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] The development of small molecule kinase inhibitors, which can block the activity of these enzymes, has revolutionized cancer therapy.

The Rationale for the Methylsulfonyl Indazole Scaffold

The combination of the indazole core and the methylsulfonyl group proved to be a particularly fruitful strategy for targeting protein kinases for several key reasons:

-

Mimicking Key Interactions: The indazole ring can effectively mimic the adenine region of ATP, anchoring the inhibitor in the kinase's active site through hydrogen bonding with the hinge region.

-

Enhanced Potency and Selectivity: The methylsulfonyl group can form additional hydrogen bonds and van der Waals interactions with specific amino acid residues in the kinase domain, leading to increased potency and selectivity for the target kinase.

-

Favorable Physicochemical Properties: The inclusion of the sulfonyl group can improve metabolic stability and aqueous solubility, crucial properties for oral bioavailability and overall drug-likeness.

Landmark Discoveries: Pazopanib and Axitinib

The therapeutic potential of methylsulfonyl indazole derivatives was fully realized with the development and approval of two landmark drugs: Pazopanib and Axitinib. Both are multi-targeted tyrosine kinase inhibitors that have become standard-of-care treatments for specific types of cancer.

Pazopanib: A New Hope for Renal Cell Carcinoma and Soft Tissue Sarcoma

Developed by GlaxoSmithKline, Pazopanib (marketed as Votrient®) is an oral angiogenesis inhibitor that targets several key tyrosine kinases, most notably the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[6] Its discovery and development represented a significant advancement in the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).

The preclinical development of Pazopanib demonstrated its potent anti-angiogenic and antitumor activity in various in vitro and in vivo models.[7][8] These studies were crucial in establishing its mechanism of action, which primarily involves the inhibition of VEGFR-2, thereby disrupting the formation of new blood vessels that tumors need to grow and metastasize.[6][7] Phase I clinical trials established a well-tolerated dose that achieved plasma concentrations sufficient for maximal inhibition of VEGFR-2 phosphorylation.[7] Subsequent Phase II and III trials confirmed its efficacy, leading to its approval by the U.S. Food and Drug Administration (FDA).[7]

Axitinib: A Second-Generation VEGFR Inhibitor

Axitinib (marketed as Inlyta®), developed by Pfizer, is another potent and selective second-generation tyrosine kinase inhibitor of VEGFR-1, -2, and -3.[9] It was approved for the treatment of advanced renal cell carcinoma after failure of one prior systemic therapy.[2]

The development of Axitinib was a testament to the power of structure-based drug design.[9] Starting from a pyrazole-styryl derivative, researchers utilized a truncated lead compound strategy and introduced conformational constraints to design a highly potent and selective inhibitor.[9] Preclinical studies demonstrated that Axitinib potently inhibits VEGFRs at subnanomolar concentrations, leading to the inhibition of tumor growth and angiogenesis in various xenograft models.[9] Clinical trials confirmed its efficacy, showing a significant improvement in progression-free survival in patients with advanced RCC.[2]

Synthesis of Methylsulfonyl Indazole Derivatives: A Technical Overview

The synthesis of methylsulfonyl indazole derivatives can be broadly categorized into two main approaches: introduction of the methylsulfonyl group onto a pre-formed indazole ring (C-sulfonylation or N-sulfonylation) or construction of the indazole ring with the methylsulfonyl group already in place on one of the precursors.

C-Sulfonylation of the Indazole Ring

Attaching the methylsulfonyl group directly to the carbon framework of the indazole ring often involves electrophilic substitution or transition-metal-catalyzed cross-coupling reactions. A notable modern approach is the electrochemical C3-H sulfonylation of 2H-indazoles, which offers a transition-metal- and external oxidant-free method.[7][10]

-

Setup: In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, combine 2-phenyl-2H-indazole (0.2 mmol), tosylhydrazide (0.3 mmol), and potassium carbonate (0.3 mmol) in acetonitrile (5 mL).

-

Electrolysis: Pass a constant current of 10 mA through the solution at room temperature under an ambient air atmosphere.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, evaporate the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 2-phenyl-3-tosyl-2H-indazole.

N-Sulfonylation of the Indazole Ring

The introduction of a methylsulfonyl group onto one of the nitrogen atoms of the indazole ring is a common strategy. This is typically achieved by reacting the indazole with methanesulfonyl chloride in the presence of a base.[11]

-

Deprotonation: To a stirred solution of 5-nitroindazole (1 equivalent) in dry N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH) (1.2 equivalents) portion-wise. Stir the mixture for 30 minutes at 0 °C.

-

Sulfonylation: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-methylsulfonylated indazole.

Mechanism of Action: Targeting the VEGFR Signaling Pathway

The primary mechanism of action for clinically successful methylsulfonyl indazole derivatives like Pazopanib and Axitinib is the inhibition of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. This pathway is a critical regulator of angiogenesis, the process of forming new blood vessels from pre-existing ones.

VEGFR Signaling Pathway

Figure 1. Simplified diagram of the VEGFR signaling pathway and the inhibitory action of methylsulfonyl indazole derivatives.

As depicted in Figure 1, the binding of VEGF to its receptor (VEGFR) on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ, PI3K/Akt/mTOR, and Ras/Raf/MEK/ERK pathways. These pathways ultimately lead to gene expression changes that promote cell proliferation, survival, migration, and the formation of new blood vessels.

Methylsulfonyl indazole derivatives, such as Pazopanib and Axitinib, act as competitive inhibitors of ATP at the catalytic site of the VEGFR kinase domain. By blocking the binding of ATP, they prevent receptor autophosphorylation and effectively shut down the downstream signaling cascades, thereby inhibiting angiogenesis and suppressing tumor growth.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective methylsulfonyl indazole derivatives has been guided by extensive structure-activity relationship (SAR) studies. Key insights include:

-

The Indazole Core: The 1H-indazole tautomer is generally preferred for its ability to form crucial hydrogen bonds with the kinase hinge region.

-

The Methylsulfonyl Group: The position of the methylsulfonyl group on the indazole ring is critical for optimizing interactions with the kinase active site. In many potent inhibitors, it is located at the 5- or 6-position of the indazole ring.

-

Substitutions on the Indazole Ring: Modifications at other positions of the indazole ring can be used to fine-tune selectivity and pharmacokinetic properties.

-

Linker and Terminal Groups: The nature of the linker connecting the indazole core to other aromatic or heterocyclic moieties, as well as the substituents on these terminal groups, plays a significant role in determining the overall potency and selectivity profile of the inhibitor.

Conclusion and Future Perspectives

The discovery and development of methylsulfonyl indazole derivatives represent a remarkable success story in modern medicinal chemistry. From their origins as versatile heterocyclic scaffolds, the strategic incorporation of the methylsulfonyl group unlocked their potential as potent kinase inhibitors, leading to the development of life-saving cancer therapies. The journey of these compounds, from the initial synthetic explorations to the intricate details of their mechanism of action, provides a powerful case study in rational drug design.

Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and overcome mechanisms of drug resistance. Furthermore, the application of the methylsulfonyl indazole scaffold to target other kinase families and disease indications remains a promising avenue for continued discovery and innovation.

References

- 1. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]

- 5. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselective C-H Sulfonylation of 2 H-Indazoles by Electrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the In Silico Modeling of 5-(Methylsulfonyl)-1H-indazole Binding

Abstract

In the landscape of modern drug discovery, in silico modeling has emerged as a cornerstone for accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides a comprehensive, technically-grounded framework for modeling the binding interactions of 5-(Methylsulfonyl)-1H-indazole, a scaffold of significant interest in medicinal chemistry, particularly for its role as a building block for kinase inhibitors.[3][4] We will navigate the essential computational workflows, from initial system preparation to advanced simulation and analysis, offering not just a protocol but the strategic reasoning behind each methodological choice. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to elucidate binding mechanisms and guide molecular design.

Introduction: The Significance of the Indazole Scaffold and In Silico Approaches

The indazole ring system is a privileged scaffold in drug discovery, present in a wide array of pharmaceutical agents due to its versatile biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[5][6] The specific subject of this guide, this compound (C₈H₈N₂O₂S), serves as a crucial intermediate in the synthesis of such compounds.[3][7] Understanding how this molecule and its derivatives interact with their biological targets at an atomic level is paramount for rational drug design.

Computational methods, or in silico modeling, provide a powerful lens through which to view these interactions.[1][2] By simulating the binding of a ligand to its protein target, we can predict binding affinity, identify key intermolecular interactions, and understand the dynamic nature of the complex. This knowledge is invaluable for prioritizing compounds for synthesis and experimental testing, ultimately saving significant time and resources in the drug discovery pipeline.[8][9]

This guide will detail a multi-stage computational protocol, beginning with molecular docking to predict the most likely binding pose, followed by molecular dynamics (MD) simulations to assess the stability and dynamics of the protein-ligand complex.

Foundational Stage: System Preparation and Data Curation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial input data. Meticulous preparation is not a preliminary step but a core component of a validatable workflow.

Acquisition of Molecular Structures

Protein Target: The three-dimensional coordinates of the target protein are the bedrock of the simulation. The primary resource for experimentally determined protein structures is the Protein Data Bank (PDB).[10] When selecting a PDB entry, critical considerations include:

-

Resolution: Higher resolution (lower Å value) structures provide more accurate atomic positions.

-

Completeness: Ensure the structure has no missing residues or loops in the binding site. If gaps exist, they must be modeled using tools like MODELLER or server-based solutions.

-

Bound Ligands: Structures co-crystallized with a known ligand are invaluable for defining the binding pocket and validating docking protocols.

Causality Check: Why is a co-crystallized ligand important? It provides an experimentally verified reference point. A reliable docking protocol should be able to reproduce this known binding pose (a process called "redocking"), lending confidence to its predictions for novel ligands.[2]

Ligand Structure: The structure for this compound can be obtained from chemical databases like PubChem.[10][11] It is crucial to generate a 3D conformation and ensure the correct protonation state at physiological pH (typically ~7.4), as this directly impacts the molecule's ability to form hydrogen bonds.

Protein Preparation Workflow

Raw PDB structures are not immediately ready for simulation. They must be "cleaned" and prepared.

Step-by-Step Protein Preparation Protocol:

-

Remove Non-essential Molecules: Delete all water molecules, co-solvents, and ions from the PDB file that are not critical to the protein's structural integrity or binding mechanism.

-

Add Hydrogen Atoms: PDB files from X-ray crystallography often lack explicit hydrogen atoms. These must be added, as they are essential for hydrogen bonding and electrostatic calculations.

-

Assign Bond Orders and Charges: Correctly assign bond orders and calculate partial atomic charges for the protein atoms. This is typically handled by the force field being used for the simulation.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

Part A: Molecular Docking – Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[10][12] The process involves sampling numerous possible conformations (poses) and ranking them using a scoring function.[10]

Docking Workflow

The following workflow outlines a typical docking experiment using widely available software like AutoDock Vina.

Experimental Protocol: Molecular Docking

-

Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the required file format (e.g., PDBQT for AutoDock), which includes atomic charges and atom type definitions.

-

Define the Binding Site (Grid Box): A grid box is defined to encompass the active site of the protein.[10] This confines the search space for the docking algorithm, increasing efficiency. The box is typically centered on the position of a known co-crystallized ligand or a predicted binding cavity.[13]

-

Run Docking Simulation: Execute the docking algorithm. This will generate a set of binding poses for the ligand, each with an associated binding affinity score.

-

Analyze Results: The output poses are clustered and ranked. The top-scoring poses are visually inspected to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) with the protein's active site residues.

Trustworthiness Check: How do we trust the docking result? The primary validation is the convergence of top-scoring poses into a well-defined cluster with a favorable binding energy. Furthermore, the predicted interactions should align with known structure-activity relationship (SAR) data if available.

Visualizing the Docking Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. This compound [myskinrecipes.com]

- 4. 6-(Methylsulfonyl)-1H-indazole|CAS 261953-48-4 [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-(methylsulfonyl)-1H-indazol-5-amine | C8H9N3O2S | CID 22933415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

Physicochemical characteristics of 5-(Methylsulfonyl)-1H-indazole

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-(Methylsulfonyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its indazole core, functionalized with a potent electron-withdrawing methylsulfonyl group, imparts a unique set of physicochemical properties that are critical for its application in the synthesis of biologically active compounds, particularly kinase inhibitors for therapeutic use.[1] This guide provides a comprehensive analysis of the structural, physical, and spectroscopic characteristics of this compound. While some experimental data for this specific molecule is not publicly available, this paper synthesizes information from analogous structures and established chemical principles to provide authoritative predictions and standardized protocols for its empirical characterization. We will delve into its molecular structure, predicted physicochemical parameters such as solubility, pKa, and lipophilicity, and its expected spectroscopic profile. Furthermore, this guide furnishes detailed, field-proven experimental workflows for determining these key properties, empowering researchers to validate and expand upon the data presented herein.

Molecular Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is built upon the indazole scaffold, a bicyclic aromatic system composed of a fused benzene and pyrazole ring.[2][3] The defining feature of this particular derivative is the methylsulfonyl (-SO₂CH₃) substituent at the C5 position of the benzene ring. This group is strongly electron-withdrawing and significantly influences the electronic environment and, consequently, the reactivity and physical properties of the entire molecule.

Figure 1: 2D structure of this compound with IUPAC numbering.

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₈H₈N₂O₂S | [1][4][5] |

| Molecular Weight | 196.23 g/mol | [1][4][5] |

| CAS Number | 1268816-48-3 | [4][5][6] |

| IUPAC Name | This compound | [4] |

| Appearance | White to brown solid | [4] |

| Canonical SMILES | CS(=O)(=O)C1=CC2=C(C=C1)NN=C2 |[4] |

Key Physicochemical Characteristics

The utility of a molecule in drug development is profoundly influenced by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the known and predicted properties for this compound.

Table 2: Summary of Physicochemical Properties

| Parameter | Value / Predicted Range | Significance in Drug Development |

|---|---|---|

| Melting Point | Not available; requires experimental determination. (Note: Parent 1H-indazole melts at 147-149 °C[7]) | Defines purity, solid-state stability, and aids in formulation development. |

| Aqueous Solubility | Predicted to have enhanced solubility due to the polar sulfonyl group.[1] Requires experimental determination. | Crucial for bioavailability. Poor solubility is a major hurdle in drug development. |

| pKa (Acidity/Basicity) | Not available. Predicted to be a stronger acid and weaker base than parent indazole (pKa ≈ 13.86 and 1.04, respectively[7]). | Determines the ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |

| LogP (Lipophilicity) | Not available; requires experimental or computational determination. | A key predictor of membrane permeability and ADME properties, central to Lipinski's Rule of 5.[8] |

Acidity and Basicity (pKa)

The indazole ring is amphoteric, meaning it can act as both a weak acid (deprotonation of N1-H) and a weak base (protonation at N2).[7] For the parent 1H-indazole, the acidic pKa is ~13.86, and the basic pKa (for the conjugate acid) is ~1.04.[7] The presence of the strongly electron-withdrawing methylsulfonyl group at the C5 position is expected to:

-

Increase Acidity: By stabilizing the resulting indazolate anion through inductive effects, it will lower the pKa of the N1-H proton, making it a stronger acid than the parent indazole.

-

Decrease Basicity: By withdrawing electron density from the pyrazole ring, it will make the lone pair on the N2 nitrogen less available for protonation, thus lowering the pKa of the conjugate acid (making it a weaker base).

Accurate determination of pKa is essential as the ionization state of a drug candidate at physiological pH (typically 7.4) dictates its interaction with biological targets and its ability to cross cellular membranes.

Lipophilicity (LogP)

The partition coefficient (LogP) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). It is a critical measure of lipophilicity. According to Lipinski's Rule of 5, a LogP value of less than 5 is one of the key indicators of good oral bioavailability for a drug candidate.[8] While the polar sulfonyl group enhances water solubility, the bicyclic aromatic core contributes to lipophilicity. Therefore, the LogP of this compound represents a balance of these opposing characteristics and must be determined experimentally to predict its ADME behavior.

Predicted Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and quality control. While specific spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[9][10][11]

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

|---|---|---|---|

| ¹H NMR (in DMSO-d₆) | N-H Proton | δ 13.0 - 13.5 ppm (broad singlet) | Acidic proton on the pyrazole ring. |

| Aromatic Protons | δ 7.5 - 8.5 ppm (multiplets) | Protons on the indazole ring system. | |

| Methyl Protons | δ 3.2 - 3.4 ppm (singlet) | Protons of the -SO₂CH₃ group. | |

| ¹³C NMR (in DMSO-d₆) | Aromatic Carbons | δ 110 - 145 ppm | Carbons of the bicyclic indazole core. |

| Methyl Carbon | δ 40 - 45 ppm | Carbon of the -SO₂CH₃ group. | |

| Infrared (IR) | N-H Stretch | 3100 - 3300 cm⁻¹ (broad) | Stretching vibration of the N-H bond in the pyrazole ring. |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | Stretching of C-H bonds on the aromatic ring. |

| | S=O Stretch | 1300 - 1350 cm⁻¹ (asymmetric, strong)1140 - 1160 cm⁻¹ (symmetric, strong) | Characteristic strong absorptions for the sulfonyl group. |

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical data, standardized experimental protocols are required. The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol follows the OECD Guideline 105 for determining water solubility and is considered the gold standard.

Objective: To determine the saturation concentration of the compound in water at a specified temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, clean glass flask.

-

Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm saturation.

-

Phase Separation: Allow the suspension to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase and analyze its concentration using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve prepared with known concentrations of the compound.

Figure 2: Workflow for the shake-flask solubility determination method.

Protocol for pKa Determination (Potentiometric Titration)

This method measures the change in pH of a solution of the compound upon the addition of a titrant (acid or base).

Objective: To determine the acidic and basic dissociation constants.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

-

Basic Titration: In a separate experiment, titrate a fresh solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). First-derivative plots can be used to accurately identify the equivalence points.

Figure 3: Workflow for pKa determination by potentiometric titration.

Protocol for LogP Determination (Shake-Flask Method)

This protocol is based on the standard OECD Guideline 107.

Objective: To measure the partition coefficient between n-octanol and water.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate.

-

Sample Preparation: Dissolve this compound in the aqueous phase at a concentration well below its solubility limit.

-

Partitioning: Combine a known volume of the aqueous solution with a known volume of the pre-saturated n-octanol in a sealed flask.

-

Equilibration: Gently agitate the flask at a constant temperature (e.g., 25 °C) for several hours to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and octanol layers.

-

Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Conclusion

This compound is a valuable heterocyclic intermediate whose utility in pharmaceutical research is intrinsically linked to its physicochemical properties. This guide has established its core molecular identity and provided an authoritative framework for its characterization. The presence of the electron-withdrawing methylsulfonyl group is predicted to increase the acidity of the N-H proton, decrease the basicity of the pyrazole ring, and enhance aqueous solubility. While definitive experimental values for melting point, solubility, pKa, and LogP require empirical validation, the standardized protocols provided herein offer a clear pathway for researchers to obtain this critical data. A thorough understanding of these characteristics is paramount for leveraging this molecule's full potential in the rational design and development of novel therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 5-methanesulfonyl-1H-indazole - C8H8N2O2S | CSSB00009846042 [chem-space.com]

- 7. Indazole - Wikipedia [en.wikipedia.org]

- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wiley-vch.de [wiley-vch.de]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(Methylsulfonyl)-1H-indazole (CAS 1268816-48-3): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methylsulfonyl)-1H-indazole is a heterocyclic organic compound that has emerged as a significant building block in the synthesis of a variety of biologically active molecules.[1][2] Its rigid bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a valuable scaffold for the development of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors and other targeted therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design.

| Property | Value | Source |

| CAS Number | 1268816-48-3 | |

| Chemical Formula | C₈H₈N₂O₂S | |

| Molecular Weight | 196.23 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 5-(Methanesulfonyl)-1H-indazole | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). | Inferred from general chemical knowledge |

Synthesis

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available precursors. A general and adaptable method involves the cyclization of a suitably substituted phenylhydrazine derivative.

Diagram: General Synthetic Pathway to this compound

Caption: A generalized schematic of the synthesis of this compound.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex, high-value pharmaceutical compounds. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core of this compound serves as an excellent starting point for the development of potent and selective kinase inhibitors.

One notable application is in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors. JNKs are implicated in a variety of stress-induced signaling pathways and are attractive targets for the treatment of inflammatory diseases and neurodegenerative disorders. The synthesis of these inhibitors often involves the N-alkylation of the indazole ring, followed by the introduction of various side chains to optimize potency and selectivity.

Cannabinoid Receptor Modulators

Beyond kinase inhibition, this compound has been utilized in the synthesis of cannabinoid (CB1) receptor modulators. The CB1 receptor is a key component of the endocannabinoid system and is a target for the treatment of pain, obesity, and other neurological disorders. The indazole scaffold can be elaborated with appropriate functional groups to generate ligands with high affinity and specific activity at the CB1 receptor.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in common synthetic transformations. Researchers should optimize these conditions based on their specific substrates and desired outcomes.

N-Alkylation of this compound

The regioselective alkylation of the indazole nitrogen atoms is a critical step in the synthesis of many indazole-based drugs. The choice of base and solvent system is crucial for controlling the N1 versus N2 selectivity.

Diagram: N-Alkylation of this compound

Caption: General workflow for the N-alkylation of this compound.

Protocol for N1-Selective Alkylation:

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

-

Deprotonation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature overnight, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Suppliers

This compound is available from several chemical suppliers. Researchers should inquire about purity and availability before ordering.

| Supplier | Website |

| American Elements | --INVALID-LINK-- |

| Atomax Chemicals Co., Ltd. | (Not directly available) |

| BLD Pharmatech Co., Limited | (Not directly available) |

| ChemPUR Feinchemikalien und Forschungsbedarf GmbH | (Not directly available) |

| Astatech Inc. | (Not directly available) |

| AccelaChem Inc. | (Not directly available) |

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active compounds. Its utility in the construction of kinase inhibitors and cannabinoid receptor modulators highlights its importance in modern drug discovery. A thorough understanding of its properties, synthetic transformations, and handling procedures is crucial for its effective application in the laboratory. As the demand for novel and targeted therapeutics continues to grow, the importance of key intermediates like this compound is likely to increase.

References

Methodological & Application

Application Note & Protocol: Regioselective N-alkylation of 5-(Methylsulfonyl)-1H-indazole

Introduction: The Significance of N-Alkylated Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of therapeutic agents due to its ability to act as a bioisostere of indole.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[3] The N-alkylation of the indazole core is a critical synthetic step in the development of many pharmaceutical candidates, as the nature and position of the N-alkyl substituent can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

However, the N-alkylation of 1H-indazoles is complicated by the presence of two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often yields a mixture of N1 and N2 regioisomers, which can be challenging and costly to separate, thereby impeding efficient drug development.[4][5][6][7] This application note provides a detailed protocol and technical guidance for the N-alkylation of 5-(methylsulfonyl)-1H-indazole, a key intermediate in various research programs. We will explore methodologies to control the regioselectivity of this transformation, explaining the chemical principles that govern the reaction's outcome.

Controlling Regioselectivity: The Decisive Role of Reaction Conditions

The regiochemical outcome of the N-alkylation of indazoles is a classic example of a reaction governed by a delicate interplay of kinetic and thermodynamic control. The ratio of N1 to N2 products is highly dependent on the choice of base, solvent, counter-ion, and the nature of the alkylating agent.[6][8][9]

-

Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[1][7][8] Therefore, reaction conditions that allow for equilibration between the two isomeric products will typically favor the formation of the more stable N1-alkylated indazole.

-

Base and Solvent Effects: The selection of the base and solvent system is arguably the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) have been shown to provide high selectivity for the N1 position.[4][5][6][7] This is often attributed to the formation of the sodium salt of the indazole, which favors alkylation at the N1 position. In contrast, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) frequently result in mixtures of N1 and N2 isomers.[8][10]

-

Substituent Effects: The electronic properties of substituents on the indazole ring also play a crucial role. The 5-methylsulfonyl group in the target molecule is strongly electron-withdrawing. This electronic effect influences the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms of the resulting indazolide anion. While a comprehensive study on the 5-methylsulfonyl substituent was not found, related studies on other electron-deficient indazoles have shown high N1-selectivity using NaH in THF.[5]

Below is a diagram illustrating the key factors that influence the regioselectivity of indazole N-alkylation.

Caption: Key factors governing N1 vs. N2 regioselectivity in indazole alkylation.

Protocol 1: Highly Regioselective N1-Alkylation of this compound

This protocol is optimized for achieving high regioselectivity for the N1 position, leveraging thermodynamic control with a strong base in a non-polar aprotic solvent.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Flame-dried round-bottom flask with a magnetic stir bar

-

Septum and nitrogen or argon inlet

-

Syringes

-

Ice-water bath

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

-

Solvent Addition: Add anhydrous THF to dissolve the starting material. A typical concentration is between 0.1 and 0.2 M.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

-

Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete formation of the indazolide anion.

-

Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours to overnight.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated this compound.

The following diagram outlines the general workflow for this protocol.

Caption: Experimental workflow for the selective N1-alkylation of this compound.

Protocol 2: Alternative Conditions and Achieving N2-Selectivity

While N1-alkylation is often thermodynamically favored, certain applications may require the N2-isomer. Achieving high selectivity for the N2 position is generally more challenging and often requires different strategies.

-

Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) has been shown to favor the formation of the N2-alkylated product for some indazole substrates.[1][6][7] This reaction proceeds under kinetic control and is a reliable method for accessing the N2 isomer, although it may require extensive purification to remove phosphorus byproducts.

-

Acid Catalysis: Recent studies have shown that acid-catalyzed reactions, for instance using trifluoromethanesulfonic acid (TfOH) with diazo compounds or trichloroacetimidates, can provide excellent selectivity for the N2 position.[11][12]

-

Steric Hindrance: For indazoles with a bulky substituent at the C7 position, steric hindrance can block the N1 position and direct alkylation towards N2, even under conditions that would typically favor N1.[4][5][6]

Example Conditions (Mitsunobu for N2-Alkylation):

-

Preparation: Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

-

Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to separate the N2-isomer from the N1-isomer and reaction byproducts.

Data Summary: Influence of Conditions on Regioselectivity

The following table summarizes outcomes from the literature for the N-alkylation of various indazoles, which can serve as a guide for optimizing the reaction of this compound.

| Indazole Substrate | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Reference |

| Unsubstituted | NaH | THF | n-Pentyl bromide | >98:<2 | [6] |

| Unsubstituted | K₂CO₃ | DMF | Benzyl bromide | ~1:1 | [10] |

| 3-COMe | NaH | THF | n-Pentyl bromide | >99:<1 | [4][5][6] |

| 7-NO₂ | NaH | THF | n-Pentyl bromide | 4:96 | [4][5][6] |

| Unsubstituted | PPh₃/DIAD | THF | n-Pentanol | 1:2.5 | [1][7] |

| 5-Bromo-3-CO₂Me | Cs₂CO₃ | Dioxane | Alkyl tosylate | High N1 selectivity | [9] |

Conclusion

The N-alkylation of this compound can be controlled to selectively yield the desired N1 or N2 regioisomer. For high N1 selectivity, the use of sodium hydride in tetrahydrofuran is the recommended and well-precedented method, proceeding under thermodynamic control to yield the more stable isomer. For the synthesis of the N2-isomer, kinetically controlled conditions, such as those of the Mitsunobu reaction, are likely to be more successful. Researchers should carefully select their reaction conditions based on the desired isomeric product, and monitor the reaction closely to optimize yield and purity. The separation of N1 and N2 isomers can often be achieved by silica gel chromatography, but achieving high initial selectivity is crucial for efficient and scalable synthesis.[13]

References

- 1. d-nb.info [d-nb.info]

- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ucc.ie [research.ucc.ie]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]

- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

Application Notes and Protocols for 5-(Methylsulfonyl)-1H-indazole in Oncology Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of targeted oncology therapeutics.[1][2] This guide focuses on a specific, yet promising member of this family: 5-(Methylsulfonyl)-1H-indazole. The introduction of the methylsulfonyl group at the 5-position significantly influences the molecule's electronic properties and potential for targeted interactions, making it a compelling candidate for kinase inhibitor development. While direct extensive biological data for this specific molecule is emerging, this document provides a comprehensive framework for its synthesis and evaluation, drawing upon established methodologies for closely related analogs. We present detailed protocols for its synthesis from commercially available starting materials, and for its subsequent biological characterization, including enzymatic and cell-based assays, and in vivo xenograft models. This guide is intended to empower researchers to explore the therapeutic potential of this compound and its derivatives in the ongoing quest for novel cancer treatments.

Introduction: The Significance of the Indazole Scaffold in Oncology

The indazole core is a bioisostere of purine, enabling it to effectively compete for the ATP-binding site of numerous protein kinases.[1] This fundamental property has led to the development of several FDA-approved indazole-containing kinase inhibitors for the treatment of various cancers.[3] The versatility of the indazole ring allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The sulfonyl group, in particular, is a valuable functional group in drug design, often contributing to improved solubility and metabolic stability, and providing a key interaction point within the target protein's active site. The this compound scaffold, therefore, represents a logical and promising starting point for the discovery of novel kinase inhibitors.

Synthesis of this compound: A Proposed Route

While multiple synthetic routes to indazoles exist, a practical approach to this compound can be envisioned starting from the readily available 5-nitro-1H-indazole. This multi-step synthesis involves the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the methylsulfonyl moiety.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Protocol 1: Synthesis of this compound

Step 1: Reduction of 5-Nitro-1H-indazole to 5-Amino-1H-indazole [4]

-

To a stirred solution of 5-nitro-1H-indazole (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of saturated sodium bicarbonate (NaHCO₃) to neutralize the acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 5-amino-1H-indazole.

Step 2: Conversion of 5-Amino-1H-indazole to this compound (Adapted Protocol) [5]

This part of the protocol is an adaptation of known chemical transformations and requires experimental optimization.

-

Diazotization: Dissolve 5-amino-1H-indazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid and add copper(I) chloride (CuCl) as a catalyst. Add the freshly prepared diazonium salt solution to this mixture at room temperature and stir for 1-2 hours.

-

Work-up: Pour the reaction mixture into ice water and extract the resulting 1H-indazole-5-sulfonyl chloride with a suitable organic solvent.

-

Methylation: To the solution of 1H-indazole-5-sulfonyl chloride, add a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., triethylamine) to obtain this compound.

-

Purification: Purify the crude product by column chromatography on silica gel.

Biological Evaluation in Oncology

Based on the activity of structurally similar compounds, this compound is hypothesized to function as a kinase inhibitor.[6] Its biological evaluation should, therefore, focus on its ability to inhibit specific kinases and its anti-proliferative effects on cancer cell lines.

Enzymatic Kinase Inhibition Assay

The primary evaluation of a potential kinase inhibitor involves a direct measurement of its effect on the enzymatic activity of purified kinases. The ADP-Glo™ Kinase Assay is a common and robust method for this purpose.

Signaling Pathway Context

Caption: Inhibition of kinase-mediated substrate phosphorylation.

Protocol 2: ADP-Glo™ Kinase Assay

-

Prepare Reagents:

-

Reconstitute the kinase, substrate, and ATP in the appropriate kinase buffer.

-

Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the test compound, kinase, and substrate.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for 60 minutes.

-

-

Signal Generation:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

-

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) | Notes |

| VEGFR-2 | To be determined | Based on activity of 5-ethylsulfonyl analog.[6] |

| EGFR | To be determined | Based on activity of 5-ethylsulfonyl analog.[6] |

| FGFR1 | To be determined | Indazole core is a known FGFR inhibitor scaffold.[3] |

| PLK4 | To be determined | Indazole derivatives are potent PLK4 inhibitors.[7] |

Cell-Based Proliferation Assay